Oxyde de butylétain

Vue d'ensemble

Description

It appears as a white, amorphous powder that is almost insoluble in water and most organic solvents but can dissolve in bases and mineral acids . This compound is widely used as a catalyst and stabilizer in various chemical processes.

Applications De Recherche Scientifique

Monobutyltin oxide has a wide range of applications in scientific research and industry:

Chemistry: It is used as a catalyst in esterification, transesterification, and polycondensation reactions.

Biology: Research into its effects on biological systems is ongoing, particularly its interactions with cellular components.

Medicine: While not widely used in medicine, its potential effects on biological systems are of interest for future applications.

Mécanisme D'action

Target of Action

Butyltin oxide, also known as Monobutyltin oxide, is an organotin compound

Mode of Action

Butyltin oxide is used as a reagent and a catalyst . It is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .

Biochemical Pathways

It is known that organotin compounds can induce endoplasmic reticulum (er) stress, increase intracellular calcium levels, activate nfkb and nfat, and cause oxidative stress, leading to apoptosis .

Result of Action

Organotin compounds are known to cause various effects at the molecular and cellular level, including oxidative stress and apoptosis .

Action Environment

For instance, the safety data sheet for Di-n-butyltin oxide suggests that it should be stored in a well-ventilated place and kept tightly closed .

Analyse Biochimique

Biochemical Properties

Monobutyltin oxide plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins to facilitate esterification and transesterification reactions. The compound’s catalytic properties enable it to shorten reaction times and reduce energy consumption. Monobutyltin oxide is known to interact with polyhydric alcohols, preventing their oxidative decomposition and dehydration . This interaction is crucial in maintaining the integrity of the final product in industrial processes.

Cellular Effects

Monobutyltin oxide has been observed to influence cellular processes, particularly in its role as a catalyst. It affects cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to reduce reaction times and energy consumption can lead to more efficient cellular metabolism. Additionally, monobutyltin oxide’s interactions with polyhydric alcohols can impact cellular processes by preventing oxidative stress and maintaining cellular integrity .

Molecular Mechanism

At the molecular level, monobutyltin oxide exerts its effects through binding interactions with biomolecules. It acts as a catalyst by facilitating the conversion of functional groups during chemical reactions. The compound’s ability to reduce undesirable side reactions, such as dehydration and oxidative decomposition, is attributed to its interaction with polyhydric alcohols . These interactions help maintain the stability and quality of the final product in industrial applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monobutyltin oxide can change over time. The compound is known for its stability, with a shelf life of at least six months when stored in its original sealed packaging . Over time, monobutyltin oxide continues to maintain its catalytic properties, ensuring consistent performance in chemical reactions. Long-term studies have shown that the compound remains effective in reducing reaction times and energy consumption, even after extended periods of storage .

Dosage Effects in Animal Models

The effects of monobutyltin oxide can vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate chemical reactions without causing adverse effects. At higher doses, monobutyltin oxide may exhibit toxic effects, including skin and eye irritation . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing the compound’s catalytic benefits.

Metabolic Pathways

Monobutyltin oxide is involved in various metabolic pathways, particularly those related to esterification and transesterification reactions. The compound interacts with enzymes and cofactors to facilitate these reactions, ensuring efficient conversion of substrates into desired products . Its role in preventing oxidative decomposition and dehydration further supports its involvement in maintaining metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, monobutyltin oxide is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and solubility in bases and mineral acids enable it to be effectively transported to target sites . Its distribution within cells ensures that it can interact with specific biomolecules to facilitate chemical reactions and maintain cellular integrity.

Subcellular Localization

Monobutyltin oxide’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it can exert its catalytic effects . This localization is crucial for maintaining the efficiency and effectiveness of chemical reactions within cells, ensuring that monobutyltin oxide can interact with the necessary biomolecules to facilitate desired outcomes.

Méthodes De Préparation

Monobutyltin oxide is typically synthesized by reacting monobutyltin trichloride with sodium carbonate in the presence of ammonia . The reaction conditions involve careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors where the reactants are mixed and heated under controlled conditions to produce monobutyltin oxide efficiently .

Analyse Des Réactions Chimiques

Monobutyltin oxide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form tin dioxide.

Hydrolysis: In the presence of water, it hydrolyzes to form butyltin hydroxide and other tin-containing species.

Condensation: It can undergo condensation reactions to form dimers or polymers.

Common reagents used in these reactions include water, acids, and bases. The major products formed depend on the specific reaction conditions but often include various tin oxides and hydroxides .

Comparaison Avec Des Composés Similaires

Monobutyltin oxide is unique among organotin compounds due to its specific catalytic properties and stability. Similar compounds include:

Dibutyltin oxide: Used in similar applications but has different reactivity and stability profiles.

Tributyltin oxide: Known for its use as a biocide but has higher toxicity.

Tetrabutyltin: Used in organic synthesis but lacks the catalytic efficiency of monobutyltin oxide.

Monobutyltin oxide stands out due to its balance of catalytic efficiency, stability, and lower toxicity compared to other organotin compounds .

Activité Biologique

Monobutyltin oxide (MBTO), a member of the organotin compound family, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with MBTO, including its synthesis, applications, and effects on various biological systems.

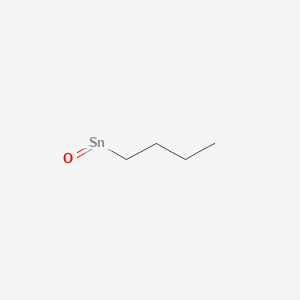

Chemical Structure:

- Name: Monobutyltin oxide

- CAS Number: 2273-43-0

- Molecular Formula: C₄H₁₀OSn

Monobutyltin oxide is primarily synthesized through the reaction of butyltin compounds with oxidizing agents. It serves as a catalyst in various chemical processes, particularly in the production of polyester and alkyd resins. Its catalytic properties enhance reaction efficiency and reduce undesirable side reactions during esterification and transesterification processes .

Antitumor Activity

Research indicates that organotin compounds, including MBTO, exhibit significant antitumor properties. A study highlighted the cytotoxic effects of dibutyltin derivatives against human ovarian carcinoma cell lines (OVCAR-3) and lung carcinoma cell lines (PC-14) using the MTT assay. Although specific data for MBTO was not provided, the structural similarities among organotin compounds suggest potential antitumor activity .

Table 1: Cytotoxicity of Organotin Compounds

| Compound | Cell Line | Concentration (μg/mL) | Inhibitory Rate (%) |

|---|---|---|---|

| Dibutyltin complex I | OVCAR-3 | 1 | High |

| Dibutyltin complex II | PC-14 | 1 | High |

Toxicity and Safety Profile

The toxicity of monobutyltin oxide has been evaluated in various studies. It has been associated with reproductive toxicity and developmental abnormalities when administered at high doses in animal studies. The lowest observed adverse effect level (LOAEL) for related organotin compounds was identified at doses as low as 20 mg/kg, leading to significant health impacts such as reduced fetal body weights and increased malformations .

Table 2: Toxicological Data on Organotin Compounds

| Compound | LOAEL (mg/kg) | Observed Effects |

|---|---|---|

| Monobutyltin Trichloride | 1000 | Maternal toxicity, reduced body weight |

| Dibutyltin Dichloride | 50 | Immunological suppression, liver damage |

Case Studies

- Human Exposure Case Study : A case study indicated that exposure to tin oxide resulted in lung injuries among workers handling tin compounds without adequate protective measures. This highlights the potential risks associated with occupational exposure to MBTO .

- Animal Model Studies : In a series of experiments involving rats, significant reductions in spleen size and immune function were observed following dietary exposure to dibutyltin compounds. These studies suggest that similar effects may be expected from exposure to MBTO due to its structural characteristics .

Propriétés

InChI |

InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51590-67-1 | |

| Record name | Stannane, butyloxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyloxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is monobutyltin oxide (MBTO) primarily used for in the context of the provided research?

A1: MBTO is primarily explored as a catalyst in the synthesis of organotin compounds and polymers. It facilitates reactions like transesterification in polycarbonate/poly(lactic acid) blends [] and esterification in the production of polyester resins [, ].

Q2: How does MBTO influence the properties of polycarbonate/poly(lactic acid) blends?

A2: Research indicates that MBTO acts as a catalyst for transesterification reactions between polycarbonate (PC) and poly(lactic acid) (PLA) []. This catalytic activity leads to improved compatibility between the two polymers, resulting in enhanced mechanical properties of the blend.

Q3: What are the structural characteristics of the organotin compounds formed when MBTO reacts with dialkyl and alkylene dithiophosphoric acids?

A3: The reaction of MBTO with these acids produces a range of monobutyltin(IV) dialkyl and alkylene dithiophosphates []. These compounds have been characterized using various spectroscopic techniques, including NMR (¹H, ¹³C, ³¹P, and ¹¹⁹Sn) and IR spectroscopy, confirming their structures and providing insights into their bonding characteristics.

Q4: Can you provide an example of a specific application for an MBTO-derived compound?

A4: Research has explored the use of organotin-oxygen clusters containing ferrocene pyrazole, synthesized using MBTO, as potential anti-tumor agents []. These clusters have shown promising in vitro inhibitory effects against human lung cancer cells (A549), hepatoma cells (HepG2), and mouse melanoma (B16-F10).

Q5: How does the choice of catalyst, including MBTO and its derivatives, impact the properties of the final polyester resin?

A5: The choice of catalyst significantly influences the properties of the final polyester resin. For example, using MBTO in conjunction with zinc acetate for alcoholysis and specific stabilizers during transesterification leads to a polyester resin with good gloss, impact resistance, and leveling properties []. Additionally, the use of MBTO in the synthesis of polyester resins for low-temperature cured powder paints has been shown to contribute to good storage stability [].

Q6: Are there any environmental concerns associated with using MBTO?

A6: While the provided abstracts don't offer specific details on MBTO's environmental impact, it's important to consider that organotin compounds, in general, can pose environmental risks due to their potential toxicity. Therefore, responsible waste management and exploration of alternative catalysts are essential aspects to consider.

Q7: How does MBTO contribute to the development of UV-curable ink Braille?

A7: While MBTO's exact role isn't detailed in the abstract, it's listed as a component in the formulation of a UV-curable ink for Braille []. This suggests it might contribute to the ink's properties, such as its curing characteristics, stability, or interaction with other components.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.